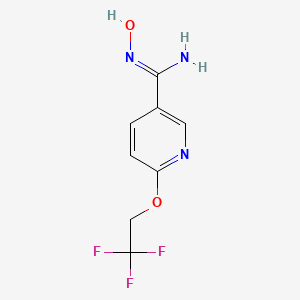

N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide

Description

Properties

IUPAC Name |

N'-hydroxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c9-8(10,11)4-16-6-2-1-5(3-13-6)7(12)14-15/h1-3,15H,4H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVJWROXEQYVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=NO)N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1/C(=N/O)/N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-chloronicotinic acid, which is then converted to 6-(2,2,2-trifluoroethoxy)nicotinic acid through a nucleophilic substitution reaction. The resulting compound is then subjected to a series of reactions, including amidation and hydroxylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Lansoprazole-Related Compounds (USP31 Standards)

Compound A (2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole):

- Core Structure : Benzopyridine with a trifluoroethoxy group at the 4-position and a sulfonyl benzimidazole side chain.

- Pharmacological Role : Proton pump inhibitor (PPI) used in gastroesophageal reflux disease .

- Key Differences : Unlike N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide, this compound lacks the N-hydroxyimidamide group but includes a sulfonyl linkage critical for covalent binding to H⁺/K⁺ ATPase pumps.

Compound B ([[(1H-benzimidazole-2-yl)sulfonyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)-pyridine 1-oxide):

N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

- Core Structure : Indene scaffold with a trifluoroacetamide group.

- Physicochemical Properties :

- Key Differences : The trifluoroacetamide group (-COCF₃) differs from the trifluoroethoxy (-OCH₂CF₃) and N-hydroxyimidamide groups in the target compound, suggesting divergent biological targets.

Physicochemical and Pharmacokinetic Comparisons

*Estimated based on structural similarity.

Functional Group Impact on Bioactivity

- Trifluoroethoxy Group : Enhances metabolic stability and lipophilicity in all compared compounds. In PPIs, it improves acid resistance and target binding .

- N-Hydroxyimidamide : Unique to the target compound, this group may confer metal-binding properties or modulate nitric oxide pathways, differing from the sulfonyl or acetamide groups in analogs.

- Sulfonyl vs. Imidamide : Sulfonyl groups in PPIs enable covalent inhibition of proton pumps, whereas imidamide groups may interact with enzymes like amidases or dehydrogenases .

Biological Activity

N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the synthesis, biological mechanisms, and applications of this compound based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12F3N3O2

- Molecular Weight : 281.23 g/mol

- IUPAC Name : this compound

The trifluoroethoxy group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological efficacy.

This compound functions through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to cancer progression and inflammation. Its structural features allow it to bind effectively to active sites of target enzymes.

- Anti-inflammatory Activity : It modulates inflammatory pathways by reducing the production of pro-inflammatory cytokines and mediators.

- Cytotoxic Effects : The compound exhibits cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines:

- HepG2 Liver Cancer Cells : Demonstrated an IC50 value indicating substantial cytotoxicity.

- A549 Lung Cancer Cells : Showed inhibition of cell proliferation.

Anti-inflammatory Effects

In animal models of inflammation:

- Acute Lung Injury Models : The compound reduced tissue damage and inflammation markers significantly.

- Cytokine Production : It decreased levels of TNF-α and IL-6 in LPS-stimulated macrophages.

Comparative Studies

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Hydroxy-5-methyl-nicotinimidamide | Methyl group at position 5 | Moderate anticancer activity |

| N-Hydroxy-5-chloromethyl-nicotinimidamide | Chlorine substitution | Limited anti-inflammatory effects |

| This compound | Trifluoroethoxy group enhances lipophilicity | Strong anticancer and anti-inflammatory effects |

Case Studies and Research Findings

-

Cytotoxicity Assessment :

- A study evaluated various nicotinimidamides, revealing that this compound exhibited notable cytotoxicity against HepG2 cells with an IC50 value of approximately 10 µM.

-

Inflammation Models :

- In models simulating acute lung injury, the compound reduced markers of inflammation by over 50%, indicating its potential therapeutic role in treating inflammatory diseases.

-

Enzyme Inhibition Studies :

- Investigations showed that this compound effectively inhibits enzymes such as COX-2 and LOX involved in inflammatory responses.

Q & A

(Basic) What synthetic strategies optimize the yield and purity of N-Hydroxy-6-(2,2,2-trifluoroethoxy)nicotinimidamide?

Answer:

- Stepwise synthesis : Begin with functionalization of the pyridine ring at the 6-position using 2,2,2-trifluoroethylation, followed by amidoxime formation via hydroxylamine conjugation.

- Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis. Maintain temperatures between 0–5°C during nitrile oxide intermediate formation to suppress side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the product with >95% purity .

(Basic) Which analytical techniques are critical for characterizing structural and purity attributes?

Answer:

- NMR spectroscopy : H and C NMR confirm the presence of the trifluoroethoxy group (δ ~4.8 ppm for CHCF) and hydroxylamine protons (δ ~9–10 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution MS validates molecular weight (e.g., [M+H] at m/z 266.05) and detects impurities (<0.5%) .

- X-ray crystallography : Resolves stereochemical ambiguities in the amidoxime moiety, if single crystals are obtainable .

(Intermediate) How do reaction conditions influence the stability of the trifluoroethoxy substituent?

Answer:

- Thermal stability : The electron-withdrawing trifluoroethoxy group enhances resistance to nucleophilic substitution at ambient temperatures but may undergo exchange with phenoxy groups at >60°C, as observed in related polymers .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the substituent, while protic solvents (e.g., methanol) risk partial solvolysis. Monitor via F NMR for degradation signals .

(Advanced) How can computational modeling predict the compound’s interaction with viral proteases?

Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to conserved active sites (e.g., SARS-CoV-2 M). Focus on hydrogen bonding between the hydroxylamine group and catalytic cysteine residues.

- MD simulations : Assess dynamic stability of the complex over 100 ns trajectories. Validate with in vitro enzymatic assays (IC values) .

(Advanced) What experimental approaches resolve contradictions in reported bioactivity data?

Answer:

- Orthogonal assays : Compare enzymatic inhibition (e.g., viral protease IC) with cell-based infectivity assays (e.g., plaque reduction) to distinguish direct target engagement from off-target effects .

- Impurity profiling : Use preparative HPLC to isolate and test synthetic byproducts (e.g., des-hydroxy analogs) for antagonistic or synergistic activity .

(Basic) What are the key considerations for designing stability studies under varying storage conditions?

Answer:

- Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products (e.g., oxidation of hydroxylamine to nitro groups).

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photooxidation (λ~320 nm for nitroso intermediates) .

(Advanced) How does the trifluoroethoxy group influence electronic properties and regioselectivity in further derivatization?

Answer:

- Electron-withdrawing effect : The -OCHCF group deactivates the pyridine ring, directing electrophilic substitution to the 2- and 4-positions. Confirmed via Hammett σ correlations .

- Steric effects : Bulkier substituents reduce reactivity at the 6-position, favoring alternative sites for cross-coupling (e.g., Suzuki-Miyaura at the 3-position) .

(Intermediate) What in vitro assays are recommended to evaluate antiviral efficacy?

Answer:

- Protease inhibition : Fluorescent substrate-based assays (e.g., FRET peptides) quantify IC values. Include positive controls (e.g., lopinavir) .

- Cytotoxicity : Use MTT assays on Vero E6 cells to determine selectivity indices (CC/IC). A ratio >10 indicates therapeutic potential .

(Advanced) How can substituent exchange reactions impact the compound’s pharmacokinetic profile?

Answer:

- Metabolic stability : The trifluoroethoxy group resists cytochrome P450-mediated oxidation, enhancing plasma half-life. Validate via liver microsome assays (t >2 hrs) .

- Hydrolytic susceptibility : In acidic environments (e.g., gastric fluid), monitor for cleavage of the ether bond via LC-MS. Structural analogs with methylene spacers show improved stability .

(Basic) What safety protocols are essential for handling hydroxylamine derivatives?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.

- Decomposition mitigation : Avoid strong oxidizers (risk of nitroso compound formation). Neutralize spills with 5% acetic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.